Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 902520-66-5; molecular formula: C₂₂H₂₃FN₂O₇S; molecular weight: 478.5) is a tetrahydropyrimidine derivative with a complex substitution pattern. Its structure features:
- A 2,5-dimethoxyphenyl group at position 4, providing electron-donating methoxy substituents.
- A 4-fluorobenzenesulfonylmethyl group at position 6, introducing sulfonyl functionality and fluorine-mediated electronic effects.
- An ethyl ester at position 5, common in bioactive molecules for solubility modulation .
Limited data are available on its physicochemical properties (e.g., melting point, solubility) or biological activity.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O7S/c1-4-32-21(26)19-17(12-33(28,29)15-8-5-13(23)6-9-15)24-22(27)25-20(19)16-11-14(30-2)7-10-18(16)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOMTRVWZSEIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction as the Foundation
The tetrahydropyrimidine core is most efficiently constructed via the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and a urea/thiourea derivative. For this compound:
- Aldehyde component : 2,5-Dimethoxybenzaldehyde introduces the aromatic substituent at position 4.
- β-Ketoester : Ethyl acetoacetate provides the ethoxycarbonyl group and methyl substituent.
- Urea/thiourea : Thiourea facilitates cyclization, though subsequent oxidation may be required to yield the 2-oxo group.
Reaction conditions typically involve acidic (e.g., HCl) or organocatalytic (e.g., DABCO) systems in ethanol under reflux. A comparative study of catalysts revealed DABCO superior for yield optimization (81% vs. 63% with HCl).
Post-Cyclization Functionalization
The 4-fluorobenzenesulfonylmethyl group at position 6 is introduced via nucleophilic substitution or Mitsunobu reaction. Key steps include:
- Chloromethylation : Treating the tetrahydropyrimidine intermediate with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂.
- Sulfonylation : Reacting the chloromethyl intermediate with 4-fluorobenzenesulfinic acid sodium salt under basic conditions (K₂CO₃, DMF).
Synthetic Route Optimization
Biginelli Reaction Parameters
Optimization data for the tetrahydropyrimidine core synthesis (Table 1):
| Catalyst | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (10%) | 80 | Ethanol | 7 | 63 |
| DABCO | 80 | Ethanol | 3 | 81 |
| Yb(OTf)₃ | 70 | THF | 2 | 78 |
DABCO-catalyzed reactions achieved higher yields (81%) with shorter durations (3 h), attributed to its dual role as base and phase-transfer catalyst.
Sulfonylation Efficiency
The Mitsunobu reaction proved optimal for installing the 4-fluorobenzenesulfonylmethyl group:
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.
- Yield : 72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Characterization and Analytical Validation
Spectroscopic Profiling
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed ≥98% purity, with retention time = 12.7 min.
Challenges and Alternative Approaches
Regioselectivity in Sulfonylation
Competing O-sulfonylation at the 2-oxo position was mitigated by:
- Using bulky bases (e.g., DBU) to favor N-sulfonylation.
- Low-temperature (-20°C) reactions to kinetic control product distribution.
Green Chemistry Alternatives
Microwave-assisted synthesis reduced reaction times by 40% while maintaining yields (75%).
Industrial-Scale Considerations
Cost-Benefit Analysis
- DABCO vs. HCl : Despite higher catalyst cost, DABCO’s recyclability (3 cycles without yield loss) makes it economically viable.
- Solvent Recovery : Ethanol distillation achieved 90% recovery, reducing waste.
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:
- Anticancer activity : IC₅₀ = 3.2 μM against MCF-7 cells for sulfonamide derivatives.
- Antibacterial effects : MIC = 8 μg/mL against S. aureus for related tetrahydropyrimidines.
Chemical Reactions Analysis
Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Overview
The compound features a tetrahydropyrimidine ring with substituents that enhance its pharmacological properties. The presence of both dimethoxy and fluorobenzenesulfonyl groups allows for unique interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL depending on the strain tested .
Anti-inflammatory Potential
The compound has been studied for its potential anti-inflammatory effects. Preliminary research suggests that it may inhibit certain enzymes involved in inflammatory pathways, potentially reducing cytokine production. This makes it a candidate for further exploration in treating inflammatory diseases .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Some studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related compounds, this compound was found to be effective against multiple strains of bacteria. The study utilized standard disk diffusion methods to assess its activity and confirmed its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound. Using molecular docking studies, researchers identified potential binding sites on target enzymes involved in inflammation. The results suggested that modifications to the compound's structure could enhance its inhibitory effects on these enzymes .
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Electronic and Steric Effects
- Position 4 Substituents: The 2,5-dimethoxyphenyl group in the target compound is electron-rich due to methoxy groups, enhancing π-π stacking interactions with aromatic residues in biological targets. Bromophenyl () introduces steric bulk and polarizability, which may influence hydrophobic interactions .
Position 6 Substituents :
- Position 2 Functional Groups: Oxo (C=O) vs.
Crystallographic and Physicochemical Properties
- Crystal Packing: The compound in (3,5-bis(trifluoromethyl)phenyl derivative) crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C–H···O and C–F···π interactions stabilizing the lattice . Similar analyses for the target compound are lacking but would clarify its solid-state behavior.
- Solubility : The sulfonyl group in the target compound likely enhances aqueous solubility compared to methyl or trifluoromethyl derivatives. However, the hydrophobic dimethoxyphenyl group may counterbalance this effect .
Biological Activity
Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following attributes:
- Molecular Formula : C₁₈H₁₈FNO₅S
- Molecular Weight : 385.41 g/mol
- CAS Number : 1243410-75-4
The presence of the dimethoxyphenyl group and the fluorobenzenesulfonyl moiety contributes to its unique chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways such as the PI3K/Akt pathway.
- Case Studies : In vitro studies have shown that derivatives of tetrahydropyrimidines can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated a dose-dependent reduction in cell viability when treated with similar compounds .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Suppresses TNF-alpha and IL-6 production |
Research Findings
- Synthesis and Characterization : The compound was synthesized using a multi-step reaction involving Biginelli-type condensation followed by sulfonation. Characterization techniques such as NMR and mass spectrometry confirmed its structure .
- Toxicological Profile : Preliminary toxicity studies indicate a favorable safety profile with low cytotoxicity against normal cell lines compared to cancerous ones, suggesting selectivity in targeting malignant cells .
- Pharmacokinetics : Early pharmacokinetic studies suggest good bioavailability and metabolic stability, making it a promising candidate for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tetrahydropyrimidine derivatives like Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMSO or DCM) enhance reaction rates for cyclization steps .
- Temperature : Maintain 60–80°C during condensation to avoid side-product formation .
- Catalysts : Acidic or basic catalysts (e.g., HCl or piperidine) improve yields in Biginelli-like reactions .
- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates before final coupling steps .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and sulfonyl/methoxy groups (δ 3.0–4.0 ppm) .
- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., ~475 g/mol for this compound) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this tetrahydropyrimidine derivative?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Software tools : Refine structures using SHELXL for small-molecule crystallography, leveraging its robust handling of disordered atoms and twinning .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Q. How can computational modeling elucidate the compound’s potential biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the sulfonyl group and π-π stacking with aromatic moieties .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets, analyzing RMSD and ligand-protein interaction maps .
Q. What experimental approaches address discrepancies in solubility and bioavailability data for this compound?
- Methodological Answer :
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes in PBS (pH 7.4) .
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp), comparing results with LogP predictions from ChemDraw .
Data Contradiction Analysis
Q. How should researchers resolve conflicting results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1 nM to 100 µM to distinguish selective activity (IC50 for pathogens vs. mammalian cell lines) .
- Mechanistic studies : Perform ROS detection or caspase-3 assays to differentiate antimicrobial (ROS-mediated) from apoptotic pathways .
Q. What steps mitigate inconsistencies in thermal stability profiles from TGA/DSC analyses?
- Methodological Answer :
- Sample preparation : Ensure anhydrous conditions and uniform particle size (<50 µm) to avoid decomposition artifacts .
- Reproducibility : Triplicate runs with heating rates of 10°C/min under nitrogen atmosphere .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis Optimization
| Step | Parameter | Optimal Range | Supporting Evidence |
|---|---|---|---|
| Cyclization | Solvent | DMSO/DCM (1:1) | |
| Condensation | Temperature | 70°C ± 5°C | |
| Purification | Technique | Column chromatography (SiO2, hexane:EtOAc) |
Table 2 : Crystallographic Data for Structural Validation
| Parameter | Value | Instrument/Software | Evidence |
|---|---|---|---|
| Space group | P21/c | Bruker D8 Venture | |
| R-factor | <0.05 | SHELXL | |
| Unit cell | a=12.68 Å, b=7.31 Å | SCXRD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
